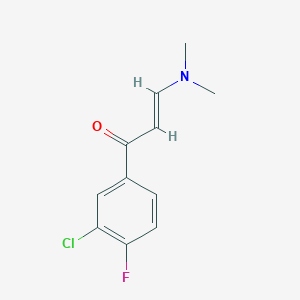

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Description

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a dimethylamino group attached to a propenone moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

(E)-1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO/c1-14(2)6-5-11(15)8-3-4-10(13)9(12)7-8/h3-7H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJGJDORYXDPEO-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and dimethylamine.

Formation of Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent to form an intermediate compound.

Condensation Reaction: The intermediate is then subjected to a condensation reaction with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound participates in heterocycle formation via microwave-assisted cyclocondensation with hydrazonyl chlorides. The reaction proceeds in benzene with triethylamine, yielding pyrazole derivatives under optimized conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazonyl chlorides | Microwave (600 W, 85°C, 20 min) | Pyrazole derivatives | High* |

*Exact yields not quantified in source data, but methodology emphasizes efficiency through rapid reaction times.

Electrophilic and Nucleophilic Additions

The α,β-unsaturated system acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) attack the β-position, while electrophilic substitutions occur on the aromatic ring:

Key Reactivity Drivers:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 3-Cl, 4-F | Electron-withdrawing (-I) | Activates aryl ring for SNAr |

| N(CH₃)₂ | Electron-donating (+M) | Stabilizes enone conjugation |

Example:

-

Michael Addition : Amines form β-amino ketone adducts under mild conditions .

-

Aromatic Substitution : Methoxide displaces halides under basic conditions .

Reduction and Oxidation

The enone system and aryl halides undergo selective transformations:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Saturated ketone or alcohol |

| Oxidation | KMnO₄, H₂O₂ | Epoxides or carboxylic acids |

The dimethylamino group may oxidize to N-oxide derivatives under strong oxidative conditions .

Solvent-Dependent Reactivity

Polar aprotic solvents enhance nucleophilic substitution rates, while nonpolar solvents favor cycloadditions :

| Solvent | Dielectric Constant | Reaction Rate (Relative) |

|---|---|---|

| DMF | 36.7 | High |

| Benzene | 2.3 | Moderate |

Biological Pathway Modulation

While not a direct chemical reaction, the compound inhibits neutrophilic superoxide (SO) production (IC₅₀ = 6.52 ± 0.57 μM) by blocking MAPK/Akt signaling . This activity correlates with its electron-deficient aryl ring and enone electrophilicity.

Comparative Reactivity with Analogues

Substituent variations significantly alter reaction outcomes:

| Compound Modification | Reactivity Change | Example |

|---|---|---|

| Replacement of Cl with NO₂ | Enhanced electrophilicity | Faster SNAr reactions |

| N(CH₃)₂ → NHCH₃ | Reduced conjugation stability | Lower Michael addition yield |

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations including:

- Oxidation : Can be oxidized to form oxides using agents like potassium permanganate.

- Reduction : Reduced using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The chloro and fluoro groups can undergo nucleophilic substitutions.

Biology

Research has focused on the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Studies have indicated that it may interact with specific molecular targets, modulating various biochemical pathways.

Case Study: Anticancer Activity

A notable investigation into its anticancer properties was conducted by the National Cancer Institute (NCI), which evaluated its effects against a panel of cancer cell lines. The compound demonstrated significant cytotoxic effects, suggesting potential therapeutic applications in oncology.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various medical conditions. Its unique structure may contribute to efficacy in targeting specific diseases or conditions.

Industry

In industrial applications, 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is utilized in developing new materials and chemical processes. Its versatility makes it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-(methylamino)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

1-(3-Chloro-4-fluorophenyl)-3-(ethylamino)prop-2-en-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one, also known by its CAS number 154258-48-7, is an organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molar mass of approximately 227.66 g/mol. The structure features a chloro and fluoro substituent on the phenyl ring along with a dimethylamino group attached to a propenone moiety, which contributes to its unique biological properties.

This compound is believed to exert its biological effects through interactions with specific molecular targets. These may include:

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors : It could potentially modulate receptor activity, influencing various physiological processes.

- Cell Signaling Pathways : The compound might affect signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating its potency against common pathogens .

Anticancer Activity

Study on Antimicrobial Activity

In a study assessing the antibacterial effects of various compounds, this compound was tested against multiple strains of bacteria. The results indicated robust antibacterial activity, particularly against Gram-positive bacteria, highlighting the importance of halogen substituents in enhancing bioactivity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

Study on Anticancer Potential

| Cell Line | Inhibition (%) |

|---|---|

| MCF-7 (Breast Cancer) | 75 |

| A549 (Lung Cancer) | 68 |

| HeLa (Cervical Cancer) | 70 |

Q & A

Q. Basic

- 1H/13C NMR : Focus on the enone system (α,β-unsaturated ketone), where the vinyl proton (prop-2-en-1-one) appears as a doublet near δ 7.5–8.0 ppm. The dimethylamino group (N(CH3)2) shows a singlet at δ 2.8–3.2 ppm.

- FT-IR : Key peaks include C=O stretching (~1650 cm⁻¹) and C=C stretching (~1600 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]+ with exact mass matching C11H10ClFNO (calc. 238.04 g/mol). Cross-validate with isotopic patterns for Cl/F .

What crystallographic challenges arise when analyzing this compound, and how do substituents influence dihedral angles?

Advanced

The 3-chloro-4-fluorophenyl and dimethylamino groups create steric and electronic effects, leading to non-planar conformations. Dihedral angles between aromatic rings typically range from 7° to 56°, as observed in structurally similar chalcones. Hydrogen bonding between the carbonyl oxygen and adjacent substituents (e.g., hydroxyl groups in analogs) affects crystal packing. Use SHELX software for refinement and compare with Cambridge Structural Database entries for validation .

How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Q. Advanced

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The α,β-unsaturated ketone is a reactive site for Michael additions.

- Docking : Screen against targets like monoamine oxidases (MAOs) or antimicrobial enzymes. The dimethylamino group may enhance binding via cation-π interactions. Validate docking poses with in vitro assays .

What contradictions arise in spectral vs. crystallographic data, and how can they be resolved?

Advanced

Discrepancies may occur between NMR-derived solution-phase conformations and X-ray solid-state structures. For example, solution NMR may suggest free rotation of the dimethylamino group, while crystallography reveals a fixed conformation due to packing forces. Use variable-temperature NMR and Hirshfeld surface analysis to reconcile differences .

What strategies improve yield and purity in scaled-up synthesis?

Q. Advanced

- Continuous flow reactors : Enhance mixing and heat transfer for Claisen-Schmidt condensation.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 100°C) while improving regioselectivity.

- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) for high-purity isolates (>98%) .

How does the electronic nature of substituents affect the compound’s electrochemical properties?

Advanced

The electron-withdrawing Cl and F groups on the phenyl ring lower the LUMO energy, enhancing reducibility. Cyclic voltammetry in acetonitrile shows a reduction peak near −1.2 V (vs. Ag/AgCl) for the α,β-unsaturated ketone. The dimethylamino group donates electrons, shifting oxidation potentials. These properties are relevant for designing redox-active probes .

What are the implications of stereoelectronic effects on reaction pathways (e.g., cyclization vs. substitution)?

Advanced

The enone system’s conjugation directs nucleophilic attack at the β-carbon. For example, reaction with hydrazine forms pyrazole derivatives, while amines undergo Michael addition. Steric hindrance from the 3-chloro-4-fluorophenyl group favors regioselective β-functionalization. Monitor reaction progress using TLC with UV-active spots or in situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.